molecular formula C22H31N3O2 B6763980 N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide

N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide

Cat. No.: B6763980
M. Wt: 369.5 g/mol
InChI Key: QRCKTHWUTNIRBL-FZCLLLDFSA-N
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Description

N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide is a complex organic compound. Its structure consists of a pyrrolidine ring attached to an acyl-pyrrolidine moiety. Such compounds often find their place in various fields, from medicinal chemistry to industrial applications.

Properties

IUPAC Name

N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-4-16(2)20(23-22(27)24-12-7-8-13-24)21(26)25-14-11-18(15-25)19-10-6-5-9-17(19)3/h5-6,9-11,16,20H,4,7-8,12-15H2,1-3H3,(H,23,27)/t16?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCKTHWUTNIRBL-FZCLLLDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CC=C(C1)C2=CC=CC=C2C)NC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)N1CC=C(C1)C2=CC=CC=C2C)NC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide typically involves multi-step reactions. One of the key steps is the formation of the pyrrolidine ring, often achieved through the cyclization of suitable precursors under controlled conditions. Catalysts such as palladium or platinum might be employed, with reaction conditions being closely monitored for temperature and pH to ensure optimal yields.

Industrial Production Methods

On an industrial scale, the synthesis is usually optimized for cost-effectiveness and efficiency. This might involve continuous flow reactors and large-scale catalytic processes. Solvent systems are selected to maximize the solubility of intermediates and the final product, often necessitating a balance between polar and non-polar solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Typical reducing agents are sodium borohydride or lithium aluminum hydride.

  • Substitution: : This compound can undergo nucleophilic substitutions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Reactions often involve conditions such as:

  • Oxidation: : Conducted in an acidic medium, often at elevated temperatures.

  • Reduction: : Typically performed under inert atmospheres to avoid side reactions.

  • Substitution: : Carried out in polar aprotic solvents to favor nucleophile activity.

Major Products

Products vary depending on the reaction:

  • Oxidation: : Typically leads to the formation of carboxylic acids or ketones.

  • Reduction: : Yields alcohols or amines.

  • Substitution: : Produces a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide is used in several fields:

  • Chemistry: : As an intermediate in organic synthesis.

  • Biology: : Investigated for its potential role in modulating biological pathways.

  • Medicine: : Explored as a candidate in drug development, especially in targeting neurological and inflammatory conditions.

  • Industry: : Used in the synthesis of polymers and advanced materials.

Mechanism of Action

This compound interacts with various molecular targets. In the biological realm, it may inhibit specific enzymes or receptors, altering signal transduction pathways. Its activity often involves binding to active sites or modulating protein conformation, leading to therapeutic effects.

Comparison with Similar Compounds

N-[(2S)-3-methyl-1-[3-(2-methylphenyl)-2,5-dihydropyrrol-1-yl]-1-oxopentan-2-yl]pyrrolidine-1-carboxamide is compared with structurally similar compounds like:

  • N-[(2S)-2-(2-methylphenyl)-1-oxopropyl]-pyrrolidine-1-carboxamide: : Shares a similar pyrrolidine core but differs in side-chain modifications.

  • N-[(2S)-2-(4-methylphenyl)-1-oxobutyl]-pyrrolidine-1-carboxamide: : Another analog with variations in the alkyl chain length and aryl substituents.

These differences impart unique physicochemical properties and biological activities, making this compound distinct in its applications and effects.

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